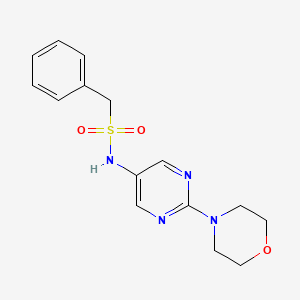

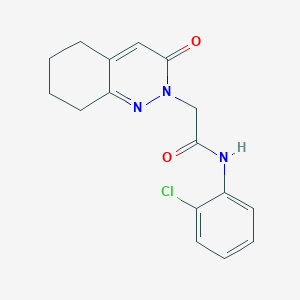

N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity

N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis and cytotoxic activity of carboxamide derivatives, including those based on quinoxaline structures, have been explored for their potential in cancer treatment. For instance, a series of carboxamide derivatives showed potent cytotoxic effects against various cancer cell lines, with some compounds exhibiting low nanomolar IC(50) values. These compounds have also demonstrated curative effects in in vivo models, suggesting their potential for further development as anticancer agents (Deady et al., 2003).

Pharmacological Evaluation as Serotonin Antagonists

Quinoxalin-2-carboxamide derivatives have been synthesized and evaluated for their potential as serotonin type-3 (5-HT3) receptor antagonists, which is crucial for managing conditions such as depression. This pharmacological evaluation demonstrates the versatility of the quinoxaline carboxamide scaffold in drug design, providing insights into the structural requirements for 5-HT3 receptor antagonism. The most potent compounds in this series could serve as leads for the development of new therapeutic agents (Mahesh et al., 2011).

Material Science Applications

The inclusion of quinoxaline moieties in polymers, as demonstrated by the synthesis of polyamides containing quinoxaline, highlights the utility of such compounds beyond pharmaceuticals. These polyamides exhibit excellent thermal stability and solubility in polar aprotic solvents, making them of interest for various industrial applications. Their inherent viscosities and amorphous nature suggest potential uses in coatings, films, and fibers where thermal stability is crucial (Patil et al., 2011).

Antimicrobial and Antituberculosis Activities

The electrochemical behavior of 1,4-Di-N-oxide quinoxaline-2-carboxamide derivatives has been correlated with their antimicrobial activity, including against tuberculosis. This relationship between reduction potential and antimicrobial activity provides a basis for the rational design of new antitubercular drugs. Such studies emphasize the importance of understanding the molecular mechanisms of action to design more effective antimicrobial agents (Moreno et al., 2011).

Diagnostic Applications

The development of radioligands based on quinoxaline-2-carboxamides for the visualization of peripheral benzodiazepine receptors (PBR) in vivo with PET imaging illustrates the diagnostic applications of these compounds. Such radioligands enable the noninvasive assessment of PBR, which is relevant in various pathological conditions, including neuroinflammation and cancer. This research underscores the potential of quinoxaline derivatives in the development of diagnostic tools for clinical use (Matarrese et al., 2001).

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-15-7-8-18(16(2)13-15)25-22(27)17-9-11-26(12-10-17)21-14-23-19-5-3-4-6-20(19)24-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYJBYZAFSYIOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2410129.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410137.png)

![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)

![N-(5-fluoro-2-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2410142.png)

![4-[(4-Methoxyphenyl)diazenyl]isoxazole-3,5-diamine](/img/structure/B2410144.png)